

Spectroscopic Profile of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Chloromethyl)pyridine

Cat. No.: B1204626

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Chloromethyl)pyridine** hydrochloride (CAS 6959-48-4), a key intermediate in the synthesis of various pharmaceutical and agricultural chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles.

Introduction

3-(Chloromethyl)pyridine hydrochloride, also known as 3-picolyl chloride hydrochloride, is a pyridine derivative with the chemical formula $C_6H_7Cl_2N$. Accurate spectroscopic characterization is crucial for its identification, quality control, and further application in complex organic synthesis. This guide presents a summary of its 1H NMR, ^{13}C NMR, and IR spectroscopic data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **3-(Chloromethyl)pyridine** hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-(Chloromethyl)pyridine** hydrochloride provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the chloromethyl group protons.

Assignment	Chemical Shift (δ) in ppm
Pyridine Ring H	9.117
Pyridine Ring H	8.972
Pyridine Ring H	8.716
Pyridine Ring H	8.144
-CH ₂ Cl	5.070
Data obtained in D ₂ O solvent. [1]	

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. While specific experimental data for **3-(Chloromethyl)pyridine** hydrochloride is not readily available in the public domain, the anticipated chemical shifts can be inferred from the known effects of substituents on the pyridine ring. The protonation of the pyridine nitrogen and the presence of the chloromethyl group will influence the electronic environment of each carbon atom.

Note: A specific, experimentally verified ¹³C NMR peak list for **3-(Chloromethyl)pyridine** hydrochloride is not available in the cited public search results. The data would typically be presented in a table similar to the one above.

Infrared (IR) Spectroscopy

The IR spectrum of **3-(Chloromethyl)pyridine** hydrochloride displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected

absorptions include those for the aromatic C-H and C=C bonds of the pyridine ring, the C-N stretching vibrations, and the C-Cl bond of the chloromethyl group.

Note: A specific, experimentally verified IR peak list for **3-(Chloromethyl)pyridine** hydrochloride is not available in the cited public search results. The data would typically be presented in a table format, detailing the wavenumber and corresponding functional group vibration.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid samples like **3-(Chloromethyl)pyridine** hydrochloride.

NMR Spectroscopy

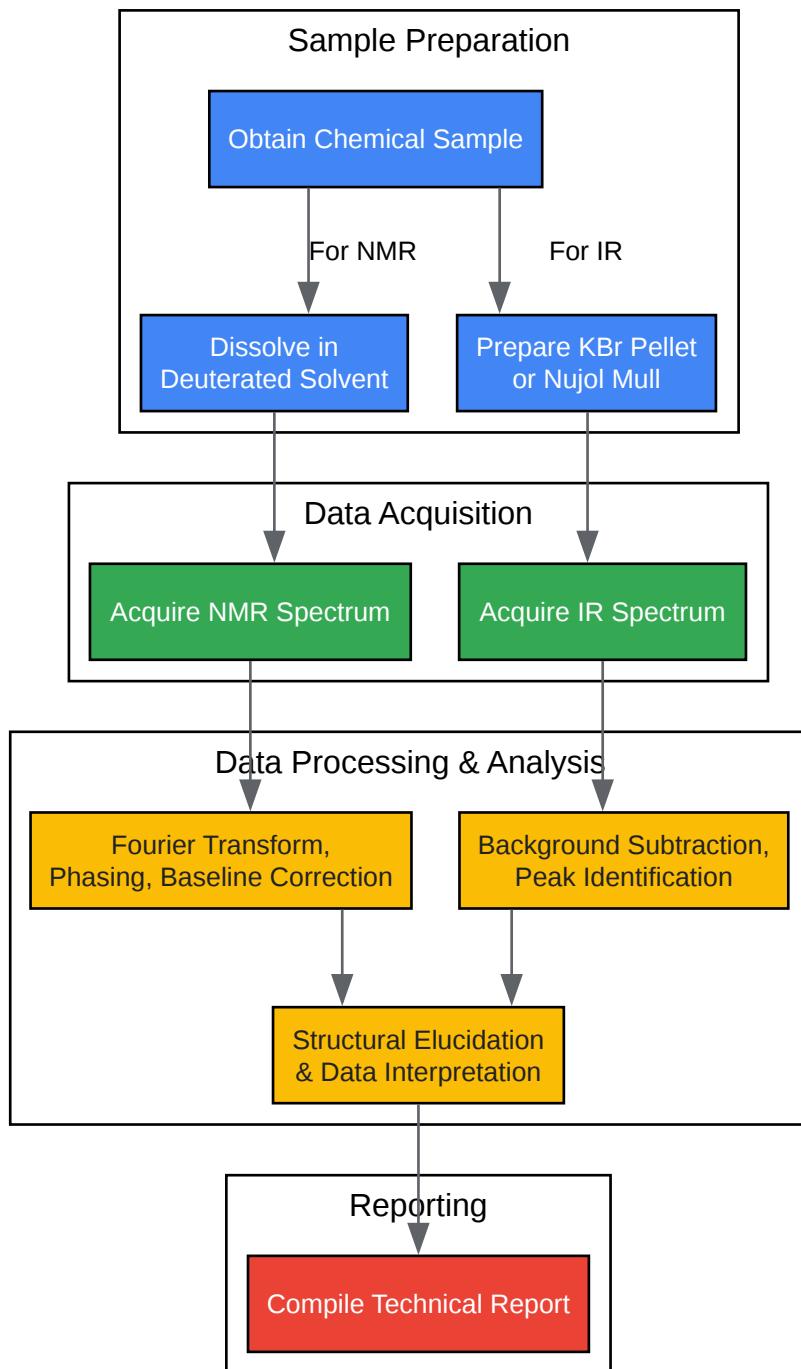
- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-(Chloromethyl)pyridine** hydrochloride.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Data Acquisition:
 - The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - The instrument is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard one-dimensional proton pulse sequence is used.
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:

- Grind 1-2 mg of **3-(Chloromethyl)pyridine** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.


- Data Acquisition:

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record the spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- A background spectrum of a blank KBr pellet or empty sample compartment is recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart of the spectroscopic analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204626#3-chloromethyl-pyridine-hydrochloride-spectroscopic-data-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com